molecular formula C10H11NaO6S B12731241 Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt CAS No. 63133-93-7

Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt

Katalognummer: B12731241
CAS-Nummer: 63133-93-7
Molekulargewicht: 282.25 g/mol
InChI-Schlüssel: SFMFRTYOLMIGAC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt is a chemical compound with the molecular formula C10H11NaO6S. It is known for its unique structure, which includes a butanoic acid backbone with a sulfophenoxy group attached. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt typically involves the reaction of butanoic acid with 4-sulfophenol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the desired product. The reaction can be represented as follows:

Butanoic acid+4-sulfophenolButanoic acid, 4-(4-sulfophenoxy)-, monosodium salt\text{Butanoic acid} + \text{4-sulfophenol} \rightarrow \text{this compound} Butanoic acid+4-sulfophenol→Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfophenoxy group to a simpler phenoxy group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfophenoxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted butanoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfophenoxy group plays a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Butanoic acid, 4-phenoxy-, monosodium salt
  • Butanoic acid, 4-(4-chlorophenoxy)-, monosodium salt
  • Butanoic acid, 4-(4-nitrophenoxy)-, monosodium salt

Uniqueness

Butanoic acid, 4-(4-sulfophenoxy)-, monosodium salt is unique due to the presence of the sulfophenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and interaction with molecular targets, making it valuable in various applications.

Eigenschaften

CAS-Nummer

63133-93-7

Molekularformel

C10H11NaO6S

Molekulargewicht

282.25 g/mol

IUPAC-Name

sodium;4-(4-sulfophenoxy)butanoate

InChI

InChI=1S/C10H12O6S.Na/c11-10(12)2-1-7-16-8-3-5-9(6-4-8)17(13,14)15;/h3-6H,1-2,7H2,(H,11,12)(H,13,14,15);/q;+1/p-1

InChI-Schlüssel

SFMFRTYOLMIGAC-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=CC=C1OCCCC(=O)[O-])S(=O)(=O)O.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.